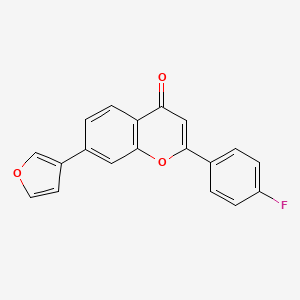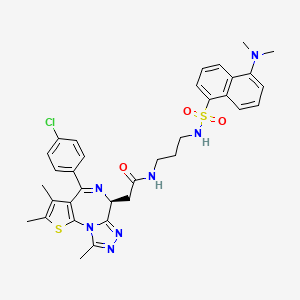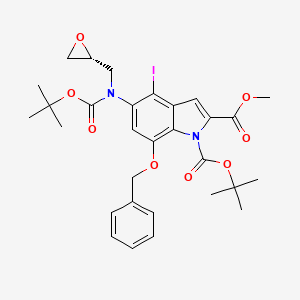
Duocarmycin SA intermediate-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Duocarmycin SA intermediate-1 is a synthetic analogue of the DNA-alkylating cytotoxins of the duocarmycin class. These compounds are known for their high potency and unique mechanism of bioactivity. This compound is derived from the natural product duocarmycin SA, which was isolated from Streptomyces bacteria.
Méthodes De Préparation
The synthesis of Duocarmycin SA intermediate-1 involves several steps, starting from indoline derivatives. One common synthetic route includes the conversion of indoline to an iodide derivative, followed by a palladium-catalyzed Mizoroki-Heck reaction with a dehydroalanine derivative to yield the desired intermediate . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. Key steps in the synthesis include:
Conversion of indoline to iodide: This step involves the use of reagents such as iodine and a base.
Mizoroki-Heck reaction: This palladium-catalyzed reaction requires a dehydroalanine derivative and a suitable palladium catalyst.
Analyse Des Réactions Chimiques
Duocarmycin SA intermediate-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The intermediate can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines.
Major products formed from these reactions include various derivatives of the intermediate, which can be further modified for specific applications .
Applications De Recherche Scientifique
Duocarmycin SA intermediate-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of more complex molecules and as a building block for other duocarmycin derivatives.
Biology: It is studied for its interactions with DNA and its potential to induce DNA damage.
Medicine: This compound is being investigated for its potential use in cancer therapy, particularly in the development of antibody-drug conjugates and prodrugs
Industry: The compound is used in the production of pharmaceuticals and other bioactive molecules
Mécanisme D'action
Duocarmycin SA intermediate-1 exerts its effects by alkylating DNA. The compound binds to the minor groove of DNA and forms covalent bonds with adenine residues. This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets of this compound include DNA itself, and the pathways involved are those related to DNA damage response and repair .
Comparaison Avec Des Composés Similaires
Duocarmycin SA intermediate-1 is similar to other compounds in the duocarmycin family, such as:
Duocarmycin A: Another potent DNA-alkylating agent with similar structural features.
CC-1065: A natural product with a similar mechanism of action but different structural characteristics.
Yatakemycin: A related compound with even higher cytotoxicity
What sets this compound apart is its synthetic accessibility and potential for modification, making it a valuable tool in the development of targeted cancer therapies .
Propriétés
Formule moléculaire |
C30H35IN2O8 |
|---|---|
Poids moléculaire |
678.5 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 4-iodo-5-[(2-methylpropan-2-yl)oxycarbonyl-[[(2R)-oxiran-2-yl]methyl]amino]-7-phenylmethoxyindole-1,2-dicarboxylate |
InChI |
InChI=1S/C30H35IN2O8/c1-29(2,3)40-27(35)32(15-19-17-38-19)21-14-23(39-16-18-11-9-8-10-12-18)25-20(24(21)31)13-22(26(34)37-7)33(25)28(36)41-30(4,5)6/h8-14,19H,15-17H2,1-7H3/t19-/m1/s1 |
Clé InChI |
BKDGQGOUZAEPNP-LJQANCHMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(C[C@@H]4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(CC4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


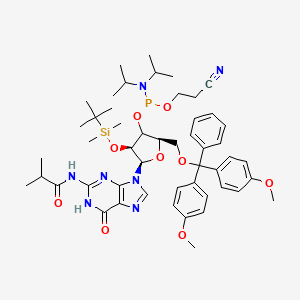
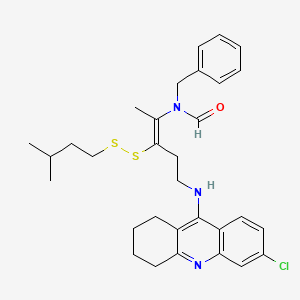
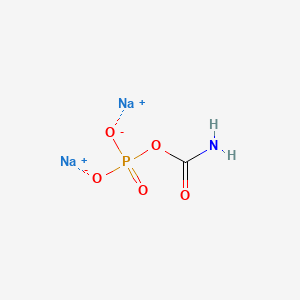
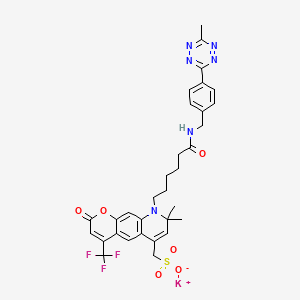
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
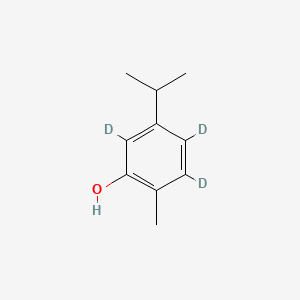

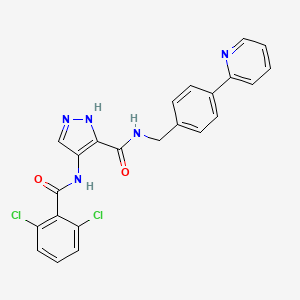
![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)

